1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene is an organic compound characterized by the molecular formula and a molecular weight of approximately 233.05 g/mol. This compound is classified as an aromatic halogenated compound due to the presence of a bromomethyl group and difluoro substituents on a benzene ring. It is primarily recognized for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of antifungal agents and other pharmaceutical compounds .
The synthesis of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene can be achieved through various methods, with one common approach involving the reaction of 2,3,5,6-tetrafluorotoluene with an alkali metal iodide, such as sodium iodide. This reaction typically occurs under conditions that facilitate the formation of the desired bromomethyl ethenyl structure. The process may include multiple steps, including halogenation and elimination reactions to introduce the bromomethyl and ethenyl groups effectively .
The molecular structure of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene features a benzene ring substituted with two fluorine atoms at positions 2 and 4, a bromomethyl group at position 1, and an ethenyl group at position 1.
1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene participates in several types of chemical reactions:
These reactions are facilitated by common reagents such as halogens, hydrogen gas, or other nucleophiles. The specific products formed depend on the reaction conditions employed .
The mechanism of action for 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene involves its electrophilic nature due to the bromomethyl group. This allows it to interact with nucleophiles in biological systems, potentially leading to biological activity such as antifungal effects. The precise pathways depend on the target molecules within the biological systems being studied .
Relevant data regarding its reactivity indicate that it can undergo typical electrophilic substitution reactions characteristic of aromatic compounds due to its functional groups .
1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene has several significant applications in scientific research:
This compound exemplifies the intersection of synthetic organic chemistry and applied medicinal research, highlighting its importance in developing new therapeutic agents.
The systematic IUPAC name for this compound is 1-(3-bromoprop-1-en-2-yl)-2,4-difluorobenzene, which precisely defines its molecular structure. This nomenclature follows IUPAC rules by:
An alternative yet valid IUPAC designation is 1-[1-(bromomethyl)ethenyl]-2,4-difluoro-benzene, which emphasizes the bromomethyl-substituted ethenyl group attached to the fluorinated benzene ring. This name equivalently describes the same molecular structure but prioritizes different functional group naming conventions [1] [4].
The structural representation features:
The canonical SMILES representation is C=C(CBr)C1=C(C=C(C=C1)F)F, which provides a linear string notation encoding atomic connections and branching. The InChIKey identifier VEHMGPJUOWKYRJ-UHFFFAOYSA-N offers a unique molecular fingerprint suitable for database searches [6] [8] .
Table 1: Naming Conventions and Structural Identifiers
Nomenclature System | Representation |
---|---|
Systematic IUPAC Name | 1-(3-bromoprop-1-en-2-yl)-2,4-difluorobenzene |
Alternative IUPAC Name | 1-[1-(bromomethyl)ethenyl]-2,4-difluoro-benzene |
Canonical SMILES | C=C(CBr)C1=C(C=C(C=C1)F)F |
InChIKey | VEHMGPJUOWKYRJ-UHFFFAOYSA-N |
The CAS Registry Number assigned to this compound is 159276-58-1, providing a unique, universally recognized identifier for chemical tracking across regulatory, commercial, and scientific databases. This CAS number specifically references the defined molecular structure without isomeric variations [1] [4] [10].
The molecular formula is C₉H₇BrF₂, which reveals:
Molecular weight calculations based on this formula yield 233.05 g/mol, consistent across analytical characterizations [1] [4] [6].
Constitutional analysis of the formula indicates:
Table 2: Molecular Composition Analysis
Component | Symbol | Count | Atomic Mass Contribution (u) |
---|---|---|---|
Carbon | C | 9 | 108.09 |
Hydrogen | H | 7 | 7.07 |
Bromine | Br | 1 | 79.90 |
Fluorine | F | 2 | 38.00 |
Total Molecular Weight | 233.05 g/mol |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1